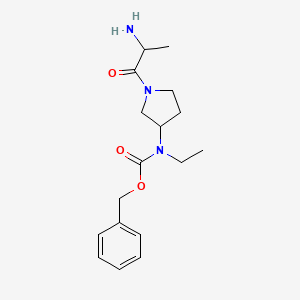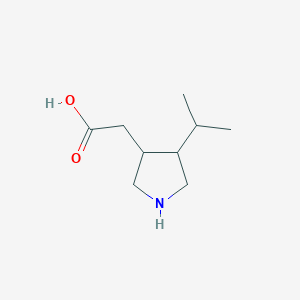![molecular formula C9H17BN2O4 B14788739 [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is a boronic acid derivative that features a pyrrolidine ring substituted with an acetamidopropanoyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of Acetamidopropanoyl Group: The acetamidopropanoyl group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反应分析
Types of Reactions
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the acetamidopropanoyl group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce borates .
科学研究应用
Chemistry
In chemistry, [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology
In biological research, this compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. This is particularly relevant in enzyme inhibition, where the boronic acid group interacts with active site residues, blocking the enzyme’s activity . The molecular targets and pathways involved depend on the specific application, but common targets include serine proteases and other enzymes with nucleophilic active sites .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring but lacking the boronic acid group.
Pyrrolidin-2-ylboronic acid: Similar to [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid but without the acetamidopropanoyl group.
Acetamidopropanoylboronic acid: Contains the acetamidopropanoyl group but lacks the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring, an acetamidopropanoyl group, and a boronic acid group. This combination provides a unique set of chemical properties that make it useful in a variety of applications, from organic synthesis to medicinal chemistry .
属性
分子式 |
C9H17BN2O4 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
[1-(2-acetamidopropanoyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13) |
InChI 键 |
METFGSCNIQTFJC-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


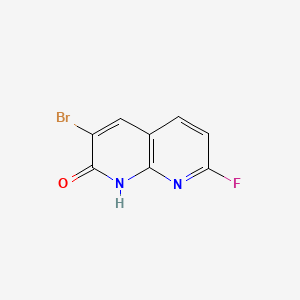
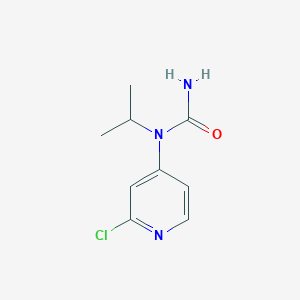
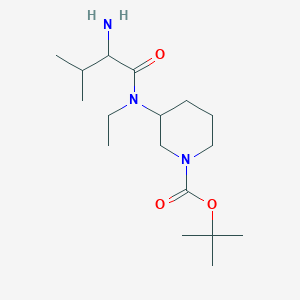
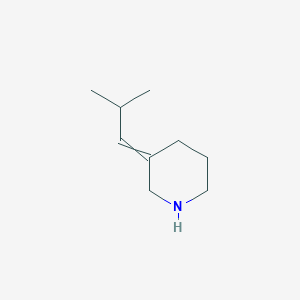
![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)

![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)
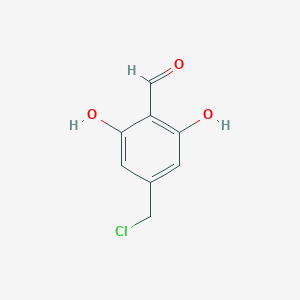
![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)
